(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone
Description
This compound features a piperazine core linked to a 4-nitrophenyl methanone group and a 4-ethyl-substituted benzothiazole ring. The ethyl group on the benzothiazole ring contributes to lipophilicity, which may influence pharmacokinetic properties such as membrane permeability .
Properties
IUPAC Name |
[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-2-14-4-3-5-17-18(14)21-20(28-17)23-12-10-22(11-13-23)19(25)15-6-8-16(9-7-15)24(26)27/h3-9H,2,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLRNWOCPFQJKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole ring, followed by the introduction of the piperazine ring and the nitrophenyl group. Common reagents used in these reactions include ethylamine, thionyl chloride, and piperazine. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and halogenated compounds for substitution reactions. Reaction conditions vary but often involve specific temperatures, pressures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce a variety of oxidized products .
Scientific Research Applications
(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating molecular interactions and cellular processes.
Medicine: It has potential as a lead compound for developing new drugs targeting specific diseases.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
Substituent Effects on Melting Points :
- Nitro-containing derivatives (e.g., compound 12) exhibit higher melting points (185–187°C) compared to azide or thiophene analogs (e.g., compound 3: 169.7°C), likely due to enhanced crystallinity from nitro groups .
- Sulfonyl-containing compounds (e.g., 9ea) show even higher thermal stability (232–234°C), attributed to strong intermolecular interactions via sulfonyl groups .
Synthetic Efficiency: Yields for sulfonylpiperazine derivatives (e.g., 9ea: 86%) are notably higher than those for azetidine-thiazole hybrids (e.g., 22: 40%), reflecting differences in reaction complexity .
Spectroscopic Confirmation :
- Mass spectrometry (MS) and nuclear magnetic resonance (NMR) data consistently validate structural integrity across analogs. For example, compound 9ea displays a molecular ion peak at m/z 483 [M+H]+, aligning with its molecular formula .
Biological Activity
The compound (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone is a complex organic molecule that integrates various functional groups, suggesting significant potential for diverse biological interactions. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties, supported by relevant studies and data.
Structural Overview
The molecular formula of the compound is with a molecular weight of 504.7 g/mol. The structure includes a piperazine ring, a thiazole moiety, and a nitrophenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 504.7 g/mol |
| CAS Number | 922650-77-9 |
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. Studies indicate that compounds similar to this compound exhibit activity against various bacterial strains. For instance, derivatives with thiazole rings have shown effectiveness against Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Efficacy
A study on related thiazole compounds demonstrated inhibition zones ranging from 10 to 25 mm against common pathogens, indicating significant antibacterial activity. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly due to the presence of the piperazine and thiazole groups. Research has shown that piperazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
Case Study: Anticancer Effects
In vitro studies revealed that this compound significantly reduced cell viability in various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, demonstrating potency comparable to established chemotherapeutics .
The biological activity of this compound is likely linked to its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation and survival.
- Cell Cycle Arrest : The compound may induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
Predictive Models
Predictive models such as PASS (Prediction of Activity Spectra for Substances) suggest that this compound may exhibit a broad spectrum of biological activities based on its structural features. The model indicates potential activities against various targets including:
- Antimicrobial agents
- Anticancer drugs
- Enzyme inhibitors
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
